3-[3-(Aminomethyl)phenyl]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWPQVEDPPALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-[3-(Aminomethyl)phenyl]propanoic Acid and Analogues
The synthesis of this compound and its structural analogues often involves sophisticated, multi-step sequences. These routes are designed to precisely install the required functional groups on the aromatic ring and to construct the propanoic acid side chain.
Multi-Step Approaches for Aromatic Functionalization
The construction of phenylpropanoic acid derivatives frequently begins with a functionalized benzene (B151609) ring, which is then elaborated through a series of reactions. A common strategy involves the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst to form a ketone. youtube.com This ketone can then be reduced to an alkyl chain. youtube.com
Subsequent functionalization of the aromatic ring is guided by the directing effects of the existing substituents. For instance, an alkyl group on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution reactions like bromination. youtube.com The introduction of a bromine atom can be achieved using N-bromosuccinimide (NBS) with heat and light, which selectively brominates the benzylic position. youtube.com This benzylic bromide can then be converted to the desired aminomethyl group through various nucleophilic substitution reactions.
Another approach involves starting with a precursor that already contains a nitrogen functionality, such as a nitro or cyano group, at the meta position. This group can then be reduced or transformed into the aminomethyl group at a later stage in the synthesis. For example, the synthesis of 3-{[1-(4-acetylphenyl)thioureido]propanoic acid} starts from 4'-aminoacetophenone, which undergoes several transformations to build the final structure. mdpi.com Similarly, the synthesis of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives begins with 4-aminophenol. mdpi.com The Hantzsch thiazole (B1198619) synthesis is another versatile method used to create complex N,N-disubstituted β-amino acids from N-phenyl-N-thiocarbamoyl-β-alanine. nih.govresearchgate.net
Table 1: Key Reactions in Aromatic Functionalization
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Forms a ketone on the aromatic ring. youtube.com |
| Ketone Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, base (Wolff-Kishner) | Reduces the ketone to an alkyl chain. youtube.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS), heat, light | Introduces a bromine atom at the benzylic position. youtube.com |
Stereoselective Synthesis Strategies for Chiral Centers
While this compound itself is achiral, many of its analogues, such as (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, possess a chiral center. nih.gov The synthesis of enantiomerically pure β-amino acids is of significant interest. sci-hub.se
One prominent strategy is the use of chiral auxiliaries. For example, a detailed stereoselective synthesis of (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid utilizes (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) as a chiral auxiliary. orgsyn.org The auxiliary is first acylated, and then the side chain is introduced via a titanium enolate reaction, allowing for high diastereoselectivity. The auxiliary is subsequently cleaved to yield the chiral product. orgsyn.org
Asymmetric transformations of racemic mixtures provide another route to enantiopure compounds. The synthesis of (S)-3-amino-2-phenyl propanoic acid has been achieved through the asymmetric transformation of the racemic N-phthalyl derivative. sci-hub.se This involves the formation of a prochiral ketene, which then reacts stereoselectively with a chiral alcohol, (R)-pantolactone, to create a diastereomeric ester. Subsequent hydrolysis affords the desired (S)-enantiomer. sci-hub.se
Structure-activity relationship studies on ionotropic glutamate (B1630785) receptors have led to the development of highly efficient, fully enantioselective strategies for proline analogs based on C(sp³)–H activation, showcasing advanced methods for creating complex chiral amino acids. nih.gov
Table 2: Comparison of Stereoselective Strategies
| Strategy | Description | Example Compound |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid orgsyn.org |
| Asymmetric Transformation | A racemic mixture is converted to an enantiomerically enriched product. | (S)-3-amino-2-phenyl propanoic acid sci-hub.se |
Mechanistic Studies of Reaction Pathways in Synthetic Protocols
Understanding the reaction mechanisms is crucial for optimizing the synthesis of β-amino acids. Mechanistic studies have been performed for the one-pot synthesis of 3-amino-3-arylpropionic acids, which involves a discussion of the reaction mechanism, the electronic effect of substituents, and the influence of solvent polarity. researchgate.net The elucidation of reaction mechanisms for the synthesis of vicinal amino alcohols often involves monitoring the consumption of reactants and the formation of products and intermediates over time, for instance, using ¹H NMR spectroscopy. researchgate.net These studies help in identifying key intermediates and understanding the factors that control selectivity and yield. researchgate.netresearchgate.net
Exploration of Novel Synthetic Methodologies
Application of Green Chemistry Principles (e.g., Microwave-Assisted Synthesis)
Green chemistry principles are being increasingly applied to amino acid and peptide synthesis. unibo.it A key aspect is the use of greener solvents and reaction conditions. unibo.itrsc.org Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages in terms of reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.commdpi.comresearchgate.net
Microwave irradiation has been successfully used for the rapid, two-step synthesis of unnatural amino acids from inexpensive starting materials. nih.gov It has also been employed in the esterification of unprotected α-amino acids in a one-pot, solventless protocol, which simplifies the work-up procedure. mdpi.com Furthermore, microwave-assisted intramolecular cyclocondensation of 2-amino acid-derived enamines has been used to produce novel tetrasubstituted pyrroles in good yields. mdpi.com The synthesis of various heterocyclic derivatives of amino acids has also been shown to be more efficient under microwave conditions. researchgate.netproquest.com
Table 3: Advantages of Microwave-Assisted Synthesis in Amino Acid Chemistry
| Feature | Description | Reference |
|---|---|---|
| Rate Acceleration | Dramatically reduces reaction processing time. | mdpi.commdpi.com |
| Improved Yields | Often leads to higher yields compared to conventional methods. | mdpi.comnih.gov |
| Higher Purity | Can lead to products with higher purity and suppression of byproducts. | mdpi.comresearchgate.net |
Chemoenzymatic Synthesis Approaches for Amino Acid Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes, acting as biocatalysts, can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of chiral amino acids. researchgate.net
Lipases are commonly used for the kinetic resolution of racemic amino acid esters. For instance, an efficient synthesis of (S)-3-amino-3-phenylpropanoic acid has been achieved through the enantioselective alcoholysis of the racemic N-protected ester catalyzed by Carica papaya lipase (B570770) (CPL). researchgate.net Similarly, Candida antarctica lipase A (CAL-A) has been used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate to separate the enantiomers. researchgate.net These enzymatic steps are often integrated into a multi-step sequence to produce valuable, enantiomerically pure amino acid derivatives. researchgate.netresearchgate.net
One-Pot Synthesis Techniques and Optimization for β-Amino Acids
One-pot synthesis methodologies provide an efficient and resource-effective approach to constructing complex molecules like β-amino acids by minimizing intermediate purification steps, saving time, and reducing solvent waste. acs.org Several strategies have been developed for the synthesis of β-amino acid derivatives, which are broadly applicable to structures like the target compound.
A prominent one-pot method involves the conversion of readily available α-amino acids into β-amino acid derivatives. acs.orgnih.gov This sequential process is initiated by a tandem radical decarboxylation-oxidation reaction, which generates an acyliminium ion intermediate. acs.orgnih.gov This reactive species is then trapped by silyl (B83357) ketenes in a Mannich-type reaction, often facilitated by a Lewis acid, to yield the desired β-amino ester. acs.org Both stoichiometric and catalytic versions of this transformation have been successfully developed. nih.gov The reaction conditions are generally mild and compatible with a wide range of functional groups. acs.org
Multicomponent reactions (MCRs) represent another powerful tool for the rapid, one-pot generation of β-amino amides, which are closely related to β-amino acids. nih.gov For instance, a novel one-pot MCR has been developed utilizing aldehydes, anilines, carboxylic acids, and ynamides to produce β-amino amides with significant molecular diversity. nih.gov Other one-pot, three-component reactions, such as the reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride, have also proven effective for synthesizing β-acetamido ketones or esters. organic-chemistry.org
The table below summarizes key one-pot methodologies for β-amino acid synthesis.
| Method | Key Reactants | Catalyst/Reagents | Typical Product | Key Advantages |
| Radical Scission-Oxidation-Mannich | α-Amino Acid, Silyl Ketene | I₂ (catalytic), Lewis Acid | β-Amino Ester | Operationally simple; avoids intermediate purification; mild conditions. acs.orgacs.org |
| Multicomponent Reaction (MCR) | Aldehyde, Aniline, Carboxylic Acid, Ynamide | - | β-Amino Amide | Rapid generation of chemical diversity; practical and scalable. nih.gov |
| Rodionov Synthesis (Modified) | Aromatic Aldehyde, Malonic Acid, Ammonium (B1175870) Acetate | Ammonium Acetate in Ethanol (B145695) | β-Amino Acid | Direct synthesis from simple precursors. mdpi.com |
| Oxidative Mannich Reaction | N-Cbz Amine, 1,3-Dicarbonyl Compound | N-tert-butylbenzenesulfinimidoyl chloride | Substituted β-Amino Acid Derivative | Forms C-C bond at the α-position of nitrogen. organic-chemistry.org |
Chemical Reactivity and Functional Group Transformations
The chemical character of this compound is defined by its three principal functional components: the propanoic acid carboxylic group, the aromatic phenyl ring, and the primary aminomethyl group. Each of these sites offers distinct opportunities for chemical transformation.
The oxidation and reduction of the compound are primarily focused on the carboxylic acid and aminomethyl functionalities.
Reduction Pathways: The carboxylic acid moiety of the propanoic acid side chain can be reduced to corresponding aldehydes and alcohols under various catalytic conditions. The gas-phase deoxygenation of propanoic acid has been studied over different catalysts, revealing multiple reaction pathways. researchgate.net
Hydrodeoxygenation: In the presence of a suitable catalyst like Pt/SiO₂, propanoic acid can be converted to propionaldehyde (B47417) and 1-propanol. acs.org Further reduction can lead to propane. acs.org
Ketonization: On catalysts such as silica-supported H₃PW₁₂O₄₀ (HPW), propanoic acid can undergo ketonization to yield 3-pentanone. researchgate.net
Decarbonylation/Decarboxylation: At higher temperatures, decarbonylation and decarboxylation pathways can become significant, producing ethane, ethene, and carbon oxides. researchgate.netacs.org
Theoretical studies on the reduction of propanoic acid over Pd-promoted ReOₓ catalysts suggest that the reaction proceeds through the formation of a diol-like intermediate, which then dehydroxylates to form propanal, followed by hydrogenation to propanol. acs.org
The table below outlines the major products from the reduction of propanoic acid under different catalytic systems.
| Catalyst System | Major Products | Reaction Pathway | Reference |
| Pt/SiO₂ | Propionaldehyde, 1-Propanol, Ethane, CO | Hydrodeoxygenation, Decarbonylation | acs.org |
| PdRe/SiO₂ | Propanal, Propanol | Hydrogenation/Dehydration | acs.org |
| H₃PW₁₂O₄₀ / Cs₂.₅H₀.₅PW₁₂O₄₀ | 3-Pentanone, Ethene, Ethane | Ketonization, Decarbonylation, Decarboxylation | researchgate.net |
Oxidation Pathways: The aminomethyl group, being a primary amine, is susceptible to oxidation, although specific studies on this compound are not prevalent. Generally, primary amines can be oxidized to various products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. For instance, the oxidation of related benzylic amines can yield benzaldehydes or benzoic acids. In the context of synthetic transformations, controlled oxidation, such as the Swern oxidation of a related alcohol, can form an aldehyde, which is a versatile intermediate. nih.gov
The primary amine of the aminomethyl group is a potent nucleophile, capable of participating in a wide array of nucleophilic substitution reactions. libretexts.orgsavemyexams.com It can react with electrophiles such as alkyl halides to form secondary, tertiary, and ultimately, quaternary ammonium salts. youtube.com This propensity for multiple substitutions can be a challenge, often resulting in a mixture of products. savemyexams.comyoutube.com
However, this reactivity can be harnessed for selective synthesis. In a notable example, the aminomethyl group of a related amine, 3-(aminomethyl)oxetan-3-amine, was shown to selectively displace a chlorine atom from a 4-chloroquinazoline (B184009) scaffold. acs.orgacs.org The optimization of this reaction demonstrated that the choice of solvent and base is critical for achieving high yields. Using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in ethanol significantly improved the reaction yield to 96.3%, highlighting the high selectivity for the aminomethyl group over another less reactive amine present in the molecule. acs.orgacs.org This high selectivity obviates the need for protecting group strategies. acs.org
To circumvent the issue of over-alkylation in other contexts, methods like the Gabriel synthesis, which employs the phthalimide (B116566) anion as an ammonia (B1221849) surrogate, can be used to cleanly synthesize primary amines. libretexts.org
The following table, adapted from studies on a similar system, illustrates the optimization of a nucleophilic substitution reaction involving an aminomethyl nucleophile. acs.org
| Entry | Solvent | Base | Temperature | Yield (%) |
| 1 | Methanol | Et₃N | Reflux | 47.8 |
| 2 | Ethanol | Et₃N | Reflux | 76.7 |
| 3 | Ethanol | DIPEA | Reflux | 96.3 |
Derivatization of this compound is a key strategy for generating chemical analogs used in structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. nih.govnih.gov Modifications can be systematically introduced at the amino group, the carboxylic acid, and the phenyl ring.
Derivatization of the Aminomethyl Group: The primary amine is a common site for modification. It can be acylated to form amides or protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which is useful in peptide synthesis and for separating enantiomers. researchgate.net It can also be alkylated to generate secondary or tertiary amines, which can significantly impact a molecule's biological properties. nih.gov
Derivatization of the Carboxylic Acid Group: The carboxyl group is readily converted into esters (e.g., ethyl or methyl esters) or amides. mdpi.comresearchgate.net This modification alters polarity, solubility, and the ability to act as a hydrogen bond donor, which are critical for drug-receptor interactions.
Derivatization of the Phenyl Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, cyano groups) to probe electronic and steric effects on activity. nih.govresearchgate.net For example, SAR studies on various inhibitors have shown that the nature and position of substituents on a phenyl ring are closely related to inhibitory activity. nih.gov
The development of novel polysubstituted thiazole derivatives from a propanoic acid scaffold for anticancer research illustrates how systematic derivatization (esterification, oximation, etc.) and subsequent biological evaluation can identify compounds with significantly enhanced potency. mdpi.com
The table below outlines potential derivatization strategies for generating analogs for SAR studies.
| Molecular Moiety | Derivatization Reaction | Resulting Functional Group | Purpose in SAR Studies |
| Aminomethyl Group | Acylation | Amide | Alter hydrogen bonding, introduce new substituents. researchgate.net |
| Alkylation | Secondary/Tertiary Amine | Modulate basicity, lipophilicity, and steric profile. nih.gov | |
| Boc/Fmoc Protection | Carbamate | Intermediate for further synthesis, chiral resolution. researchgate.net | |
| Carboxylic Acid | Esterification | Ester | Mask polarity, improve cell permeability. mdpi.com |
| Amidation | Amide | Introduce new interaction points, mimic peptide bonds. | |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl (e.g., -Cl, -CH₃, -NO₂) | Probe electronic and steric effects on target binding. nih.govnih.gov |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that corresponds to the vibrational modes of the chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in 3-[3-(Aminomethyl)phenyl]propanoic acid . The FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.
The presence of the carboxylic acid group is typically confirmed by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually found between 1725 and 1700 cm⁻¹. docbrown.info
The aminomethyl group (-CH₂NH₂) introduces distinct vibrational modes. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. The C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ range.
The aromatic phenyl ring exhibits several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution in this case) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
Expected FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3250 | N-H Stretch | Primary Amine |
| ~3300-2500 | O-H Stretch (broad) | Carboxylic Acid |
| >3000 | C-H Stretch | Aromatic Ring |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1725-1700 | C=O Stretch | Carboxylic Acid |
| ~1650-1580 | N-H Bend | Primary Amine |
| ~1600, ~1580, ~1475 | C=C Stretch | Aromatic Ring |
| ~1410 | O-H Bend | Carboxylic Acid |
| ~1250-1020 | C-N Stretch | Amine |
| ~900-675 | C-H Out-of-Plane Bend | Aromatic Ring (meta-substituted) |
This table presents expected data based on characteristic functional group frequencies.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the phenyl ring and the carbon backbone of the molecule. nih.gov
In the Raman spectrum of This compound , the symmetric stretching vibration of the aromatic ring is expected to produce a strong and sharp band around 1000 cm⁻¹. The C=C stretching vibrations of the ring also give rise to prominent bands. The propanoic acid side chain will show characteristic C-C stretching and CH₂ bending modes. Studies on similar molecules like 3-phenylpropionic acid have shown that the aromatic ring modes are significantly enhanced in Surface-Enhanced Raman Scattering (SERS), which can provide information about the molecule's orientation on a metal surface. psu.eduresearchgate.net
Expected Key Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2930 | Aliphatic C-H Stretch |
| ~1605 | Aromatic C=C Stretch |
| ~1000 | Aromatic Ring Breathing Mode |
This table presents expected data based on characteristic group frequencies and data from analogous compounds. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For This compound , the spectrum would show distinct signals for the aromatic protons, the protons of the aminomethyl group, and the protons of the propanoic acid chain.
The aromatic protons on the meta-substituted ring are expected to appear in the range of δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns (multiplicities) will depend on their relative positions. The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet around δ 3.8-4.0 ppm, although this can be broadened by exchange with the solvent. The two methylene (B1212753) groups of the propanoic acid chain (-CH₂CH₂COOH) would appear as two distinct triplets in the aliphatic region, typically around δ 2.6-3.0 ppm. The acidic proton of the carboxylic acid is often a broad singlet at a higher chemical shift (δ 10-12 ppm), and its visibility can depend on the solvent used. chemicalbook.commdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the aromatic ring will appear between δ 120-145 ppm, with the carbon attached to the aminomethyl group and the carbon attached to the propanoic acid chain having distinct shifts. The carbons of the aliphatic chain and the aminomethyl group will be found in the upfield region of the spectrum. docbrown.info
Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound:
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, br) | 170 - 180 |
| Aromatic Ring (-C₆H₄-) | 7.0 - 7.5 (m) | 120 - 145 |
| Aminomethyl (-CH₂NH₂) | 3.8 - 4.0 (s) | 40 - 50 |
| Propanoic Chain (-CH₂CH₂COOH) | 2.6 - 3.0 (t) | 30 - 40 |
This table presents expected data based on typical chemical shifts for the functional groups and data from analogous compounds. s = singlet, t = triplet, m = multiplet, br = broad. chemicalbook.comdocbrown.info
To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the propanoic acid chain and potentially reveal couplings between the aliphatic chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, connecting the propanoic acid chain and the aminomethyl group to the correct positions on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule in solution.
Through the combined interpretation of these 2D NMR spectra, a complete and detailed picture of the molecular structure and conformation of This compound can be constructed. mdpi.com
Mass Spectrometry for Accurate Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy and to gain structural information from its fragmentation pattern. For This compound (C₁₀H₁₃NO₂), the calculated molecular weight is approximately 179.09 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation of the molecule under EI conditions would likely involve characteristic losses. The loss of the carboxyl group (-COOH) as a radical would lead to a fragment ion at m/z 134. Cleavage of the bond between the first and second carbon of the propanoic acid chain (α-cleavage to the ring) could result in a benzylic-type cation. The fragmentation pattern of amines often involves α-cleavage, leading to the loss of a hydrogen radical from the aminomethyl group. libretexts.orgmiamioh.edu
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high precision, confirming the molecular formula.
Expected Key Mass Spectrometry Fragments for this compound:
| m/z | Proposed Fragment |
| 179 | [M]⁺ |
| 162 | [M - OH]⁺ |
| 134 | [M - COOH]⁺ |
| 106 | [C₇H₈N]⁺ (from cleavage of the propanoic chain) |
| 77 | [C₆H₅]⁺ |
This table presents expected fragmentation based on general principles of mass spectrometry. libretexts.org
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction analysis of 4-aminobenzoic acid reveals a monoclinic crystal system. The structure of 4-aminobenzoic acid consists of a benzene ring substituted with an amino group and a carboxylic acid group in the para position. wikipedia.org The carboxylic acid group is nearly coplanar with the benzene ring, with a slight twist. In a study of a 1:1 adduct of 4-aminobenzoic acid with 4-methylpyridine, the carboxylic acid group was found to be twisted at an angle of 4.32 (18)° with respect to the attached benzene ring. nih.gov
The precise bond lengths and angles define the molecular geometry. While a complete list of all bond lengths and angles is extensive, a selection of key parameters for a representative structure of a 4-aminobenzoic acid derivative is provided in the interactive table below.
Interactive Table: Selected Bond Lengths and Angles for a 4-Aminobenzoic Acid Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| N1-H11N | 0.87 (2) | N1-H11N···O2i | 158 (3) |
| N1-H12N | 0.88 (2) | N1-H12N···N2ii | 176 (4) |
| N2-H21N | 0.87 (2) | N2-H21N···O4i | 168 (4) |
| N2-H22N | 0.87 (2) | N2-H22N···O2i | 172 (4) |
Data derived from a study on Isopropyl 4-aminobenzoate. nih.gov
The solid-state structure of 4-aminobenzoic acid is significantly influenced by intermolecular hydrogen bonds. In the α-polymorph, strong carboxylic acid dimers are formed. researchgate.net Additionally, intermolecular hydrogen bonding occurs between the amino and carboxylic acid moieties. nih.gov These interactions create a stable, three-dimensional crystal lattice.
In the case of the 1:1 adduct with 4-methylpyridine, the carboxylic acid group of 4-aminobenzoic acid is linked to the pyridine (B92270) ring via an O—H···N hydrogen bond, forming a dimer. These dimers are further connected by N—H···O hydrogen bonds, resulting in the formation of two-dimensional sheets. nih.gov The crystal packing of a solvate of 4-aminobenzoic acid with DMF revealed parallel chains of the acid molecules linked by DMF molecules through hydrogen bonding. rsc.org The analysis of these intermolecular forces is crucial for understanding the physical properties of the crystalline material. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Characteristics
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like 4-aminobenzoic acid, characteristic absorption bands are observed that correspond to π → π* and n → π* transitions.
The UV-Vis spectrum of 4-aminobenzoic acid shows distinct absorption maxima. sielc.com The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the benzene ring influences its electronic structure and spectroscopic properties. wikipedia.org The delocalization of electrons across the molecule, particularly between the amino and carboxyl groups in the para position, reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org
A study on the charge-transfer complexation of 4-aminobenzoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) showed the formation of a colored complex, indicating a charge-transfer interaction. sphinxsai.com The original absorption peak of PABA at 280 nm underwent a bathochromic shift (a shift to longer wavelength) to 474 nm in the complex, which is characteristic of charge-transfer band formation. sphinxsai.comresearchgate.net The electronic transitions can be influenced by factors such as solvent polarity and pH. researchgate.net
Interactive Table: UV-Vis Absorption Maxima of 4-Aminobenzoic Acid
| Reported Maxima (nm) | Reference |
| 194, 226, 278 | sielc.com |
| 280 | sphinxsai.comresearchgate.net |
| 215, 337 | researchgate.net |
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings that strictly adheres to the provided outline for “this compound.” The creation of such an article would require access to primary research data that does not appear to be in the public domain at this time.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (for in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a compound like 3-[3-(Aminomethyl)phenyl]propanoic acid and its analogues, QSAR studies can provide significant mechanistic insights into their in vitro activity by identifying the key molecular features that govern their biological effects.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. wikipedia.org By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in in vitro activity, a dataset can be generated for QSAR analysis. This process typically involves the calculation of various molecular descriptors, which are numerical representations of the chemical's structural, physicochemical, or electronic properties.
Hypothetical QSAR Study on this compound Analogues
In a hypothetical QSAR study, a series of analogues of this compound could be synthesized and their in vitro activity (e.g., IC50 values against a specific biological target) determined. The goal would be to understand how modifications to different parts of the molecule—the propanoic acid side chain, the phenyl ring, and the aminomethyl group—influence its activity.
Molecular Descriptors and Model Development
A wide array of molecular descriptors would be calculated for each analogue. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being a key descriptor.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.
Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate a selection of these descriptors with the observed biological activity.
Illustrative Data for a Hypothetical QSAR Model
The following table represents a hypothetical dataset for a series of this compound analogues, showcasing the kind of data used in a QSAR study.
| Compound ID | R1-substituent (on phenyl ring) | R2-substituent (on amino group) | LogP | Electronic Parameter (e.g., Hammett constant σ) | Steric Parameter (e.g., Molar Refractivity) | Observed pIC50 (-logIC50) | Predicted pIC50 |
| 1 | H | H | 1.2 | 0.00 | 45.6 | 5.3 | 5.4 |
| 2 | 4-Cl | H | 1.9 | 0.23 | 50.8 | 5.9 | 5.8 |
| 3 | 4-CH3 | H | 1.7 | -0.17 | 50.3 | 5.1 | 5.2 |
| 4 | 4-OCH3 | H | 1.1 | -0.27 | 52.9 | 4.9 | 4.9 |
| 5 | H | CH3 | 1.5 | 0.00 | 50.3 | 5.5 | 5.6 |
| 6 | H | C2H5 | 1.9 | 0.00 | 54.9 | 5.7 | 5.7 |
Mechanistic Interpretation from the QSAR Model
A validated QSAR model can offer valuable mechanistic insights. For instance, a hypothetical QSAR equation derived from the data above might look like:
pIC50 = 0.8 * LogP + 1.5 * σ + 0.05 * Molar Refractivity + 4.5
From this hypothetical equation, one could infer that:
Hydrophobicity (LogP): The positive coefficient for LogP suggests that increasing the lipophilicity of the molecule enhances its in vitro activity. This might indicate that the compound needs to cross a lipid membrane to reach its target or that hydrophobic interactions are crucial for binding to the target.
Electronic Effects (σ): The positive coefficient for the Hammett constant (σ) implies that electron-withdrawing groups on the phenyl ring are favorable for activity. This could suggest that a lower electron density on the phenyl ring is important for interaction with the biological target.
Steric Effects (Molar Refractivity): The small positive coefficient for molar refractivity might indicate that while bulkier substituents are slightly favored, steric hindrance is not a dominant factor in determining the activity within this series of analogues.
The following table summarizes the potential influence of different descriptor types on the in vitro activity based on the hypothetical QSAR model.
| Descriptor Type | Coefficient in Model | Interpretation | Mechanistic Implication |
| LogP | Positive | Increased hydrophobicity is beneficial for activity. | Suggests the importance of hydrophobic interactions with the target or membrane permeability. |
| Electronic (σ) | Positive | Electron-withdrawing substituents on the phenyl ring increase activity. | Implies that a specific electronic distribution in the aromatic ring is key for target recognition. |
| Steric (MR) | Small Positive | Larger, more polarizable groups have a minor positive impact on activity. | Indicates that the binding pocket can accommodate some bulk, but it is not the primary driver of affinity. |
By providing such detailed structure-activity relationships, QSAR modeling can guide the rational design of new, more potent analogues of this compound for specific in vitro applications. It helps in prioritizing the synthesis of compounds that are predicted to have higher activity, thereby saving time and resources in the drug discovery and development process.
Investigation of Molecular and Biochemical Interactions in Research Settings
Enzyme Binding and Inhibition Mechanisms (In Vitro Studies)
The structural framework of 3-[3-(Aminomethyl)phenyl]propanoic acid is analogous to certain amino acids, positioning it as a candidate for interaction with enzymes that recognize amino acid-like substrates, particularly proteases and peptidases.
Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are crucial targets in various diseases. nih.gov Research into protease inhibitors often involves molecules that mimic the natural substrates of these enzymes. nih.gov Peptidomimetics incorporating constrained dipeptide isosteres, which can be conceptually related to the structure of this compound, have been investigated for their ability to inhibit viral proteases. For instance, a peptidomimetic containing a constrained dipeptide isostere showed significant inhibitory activity against the SARS-CoV-2 3CLPro, a key viral protease, with an IC₅₀ value of 15 ± 6 μM. nih.gov This suggests that the rigid scaffold, a feature shared with this compound, plays a crucial role in promoting the inhibition. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that deactivates incretin (B1656795) hormones, making it a major therapeutic target for type 2 diabetes. mdpi.comnih.gov DPP-4 inhibitors, known as "gliptins," often feature structures that can interact with specific pockets in the enzyme's active site. mdpi.comnih.gov The key interactions for DPP-4 inhibition include forming a salt bridge or hydrogen bonds with the N-terminal recognition region and establishing hydrophobic contacts within the S1 pocket. researchgate.net The aminomethylphenyl group present in this compound provides a basis for creating derivatives that could potentially fit into these binding sites, making it a relevant scaffold for the design of novel DPP-4 inhibitors.
Table 1: In Vitro Inhibition of SARS-CoV-2 3CLPro by a Peptidomimetic Analogue This table presents data for a peptidomimetic containing a constrained dipeptide isostere, which shares structural concepts with this compound.
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Peptidomimetic 15 | SARS-CoV-2 3CLPro | 15 ± 6 | nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov This method is instrumental in understanding the binding mechanisms of potential inhibitors with their target proteins at a molecular level.
In the context of enzyme inhibition, docking studies can elucidate:
Binding Affinity: Calculated as binding energy (kcal/mol), this score estimates the strength of the interaction between the ligand and the protein. nih.gov
Key Interactions: It identifies specific amino acid residues involved in the binding through hydrogen bonds, hydrophobic interactions, or salt bridges. researchgate.netnih.gov
Binding Conformation: It reveals the three-dimensional pose of the ligand within the active site, which is crucial for understanding its inhibitory action. nih.gov
For example, docking studies on inhibitors of proteases and other enzymes have successfully rationalized their activity by showing how they occupy the catalytic domain and interact with key residues. nih.gov While specific docking studies for this compound were not detailed in the reviewed literature, the principles are widely applied to its derivatives and analogues to guide the design of more potent molecules. nih.govnih.gov
Table 2: Principles of Molecular Docking in Enzyme Inhibition Studies
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy | A score representing the predicted affinity of the ligand for the protein's binding site. Lower values typically indicate stronger binding. | Helps in ranking potential inhibitors and prioritizing them for synthesis and in vitro testing. nih.gov |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen) in the protein's active site. | Crucial for the specificity and stability of the ligand-protein complex. researchgate.net |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein, which are critical for binding within hydrophobic pockets. | Often a major driving force for ligand binding, especially for targets like DPP-4. researchgate.net |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference ligand (e.g., a known inhibitor). | Low RMSD values suggest that the docking pose is similar to a known binding mode, validating the docking protocol. nih.gov |
Receptor Interaction Studies (In Vitro Binding Assays and Computational Modeling)
Beyond enzymes, propanoic acid derivatives are frequently evaluated for their interactions with various G protein-coupled receptors (GPCRs). These studies typically employ a combination of in vitro binding assays to determine affinity and computational modeling to understand the interaction at a structural level. youtube.com The scaffold of this compound is suitable for developing ligands that target a range of receptors by modifying its functional groups.
Research on analogous structures has demonstrated potent and selective antagonism at several receptors:
Prostaglandin EP3 Receptor: A series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized and evaluated, leading to the discovery of potent and selective antagonists of the EP3 receptor. nih.gov
Kainate Receptors: Analogues of 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid have been investigated for their binding properties at ionotropic glutamate (B1630785) receptors, revealing interesting binding at GluA2, GluK1, and GluK3 kainate receptors. nih.gov
GPR40 and GPR34: The para-substituted phenyl propionic acid scaffold is a common structural motif in agonists for GPR40, a receptor involved in type 2 diabetes. researchgate.net Similarly, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of GPR34 antagonists. researchgate.net
These examples highlight that the phenylpropanoic acid core is a privileged structure for interacting with diverse receptor types, and its interactions can be finely tuned through chemical modification.
Modulation of Biochemical Pathways in Cell-Free and Isolated System Investigations
Cell-free systems, which utilize cellular machinery in the form of crude cell extracts or purified components, offer a powerful platform for studying and engineering biochemical pathways without the constraints of living cells. nih.govmdpi.com These systems provide a controllable environment where substrates, enzymes, and cofactors can be directly manipulated to study their effects on a specific pathway. nih.govresearchgate.net
The advantages of using cell-free systems for biochemical investigation include:
Rapid Prototyping: They allow for the quick testing of enzyme combinations and pathway designs before implementation in living organisms. researchgate.net
Direct Access and Control: The open nature of these systems permits precise control over reaction conditions and easy sampling to monitor pathway dynamics. nih.gov
Bypassing Cellular Regulation: They avoid the complexities of cellular metabolism, toxicity, and evolutionary pressure, allowing for the focused study of a desired biotransformation. nih.gov
A compound like this compound could be introduced into a cell-free system to investigate its potential role as a substrate, inhibitor, or modulator of a specific metabolic pathway, such as the phenylpropanoid pathway which is responsible for synthesizing a wide variety of secondary metabolites in plants. frontiersin.org For example, a cell-free system could be constructed to assemble the enzymes of a pathway, and the introduction of the compound would allow researchers to directly observe its conversion or its effect on the pathway's output.
Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues (focused on in vitro mechanistic insights)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For scaffolds like this compound, SAR studies guide the optimization of derivatives to enhance potency and selectivity for a given biological target.
Key insights from SAR studies on related propanoic acid derivatives include:
Role of Constrained Scaffolds: In the development of protease inhibitors, introducing a constrained dipeptide isostere, a rigid analogue, was shown to be key for inhibitory activity, as the parent peptide epitope showed no inhibition. nih.gov This highlights the importance of conformational rigidity, a feature provided by the phenyl ring in this compound.
Impact of Substituents: In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the addition of specific functional groups was found to be critical for anticancer activity. nih.gov Similarly, for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety significantly enhanced antiproliferative effects against cancer cells. mdpi.com
Phenyl Ring Modifications: For EP3 receptor antagonists based on a 3-(2-aminocarbonylphenyl)propanoic acid core, the introduction of substituents onto the phenyl rings generally increased or retained in vitro activity. nih.gov
Table 3: Summary of Structure-Activity Relationship (SAR) Insights from Propanoic Acid Analogues
| Structural Modification | Observed Effect | Target/Activity | Reference |
|---|---|---|---|
| Introduction of a constrained dipeptide isostere | Essential for inhibition | SARS-CoV-2 3CLPro | nih.gov |
| Addition of an oxime (-C=NOH) moiety | Significantly enhanced activity | Antiproliferative (A549 cells) | mdpi.com |
| Substitution on phenyl rings | Increased or retained in vitro potency | EP3 Receptor Antagonism | nih.gov |
Role in Peptidomimetics and Foldamer Research
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as stability and oral bioavailability. Foldamers are artificial oligomers that adopt well-defined, stable secondary structures similar to those found in proteins. nih.gov
The structure of this compound makes it an excellent building block for both peptidomimetics and foldamers. It can be considered a γ-amino acid, where the amino and carboxyl groups are separated by a four-carbon chain that includes a rigid phenyl group. This defined geometry is valuable for controlling the folding of a polymer chain.
Peptidomimetics: The compound's backbone can be incorporated into larger molecules to mimic peptide structures. For instance, research on inhibitors of the SARS-CoV-2 ACE2/spike protein interaction used a constrained dipeptide isostere within a short peptide sequence. nih.gov This work demonstrates how non-natural amino acid-like structures can be used to create potent inhibitors of protein-protein interactions. nih.gov The aminomethylphenyl moiety is also used in the synthesis of complex molecules designed for biological investigation. whiterose.ac.uk
Foldamers: The defined turn that can be induced by a γ-amino acid is a key element in designing foldamers with specific helical or sheet-like structures. nih.gov Research in this area has shown that alternating different types of amino acid building blocks can lead to ordered secondary structures that are stable in both organic and aqueous environments. nih.gov The rigid phenylpropane backbone of this compound makes it a promising candidate for creating novel foldamers with predictable and stable conformations.
Applications in Advanced Chemical and Materials Research
Utilization as a Synthetic Intermediate for Complex Organic Molecule Construction
The intrinsic chemical functionalities of 3-[3-(Aminomethyl)phenyl]propanoic acid make it a versatile intermediate in the synthesis of complex organic molecules. The presence of both a primary amine and a carboxylic acid group on a semi-rigid backbone allows for sequential and site-selective reactions. Organic chemists leverage this bifunctionality to construct larger, more intricate molecular architectures.
The primary amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid is amenable to esterification or amide bond formation. This dual reactivity is particularly exploited in the synthesis of pharmacologically active agents where the phenylpropanoic acid core serves as a central scaffold to which various functional groups and side chains are appended. For instance, its structure is a key component in the synthesis of various enzyme inhibitors, where the aminomethyl group might be functionalized to interact with a specific pocket of an enzyme, while the carboxylate group provides a critical binding point elsewhere.
Application in Peptide and Peptidomimetic Design and Synthesis
The structural resemblance of this compound to natural amino acids has led to its use in the design of peptides and peptidomimetics. As a γ-amino acid, its incorporation into a peptide sequence introduces a longer, more flexible linker compared to the α-amino acids that constitute natural proteins. This modification can significantly alter the conformational properties of the resulting peptide, leading to enhanced stability against enzymatic degradation or improved binding affinity for a target receptor.
In peptidomimetic design, this compound serves as a scaffold to mimic the spatial arrangement of amino acid side chains in a natural peptide. By replacing a segment of a peptide with this more rigid and metabolically stable unit, researchers can develop molecules that retain the biological activity of the parent peptide but with improved pharmacokinetic properties. This strategy has been successfully employed in the development of inhibitors for various proteases, where the this compound core helps to correctly orient the functional groups that interact with the enzyme's active site.
Development of Advanced Materials Components and Functionalization (e.g., in biosensors, polymers)
While the predominant application of this compound is in the biomedical field, its bifunctional nature theoretically lends itself to the development of advanced materials. The presence of both an amine and a carboxylic acid group makes it a suitable monomer for the synthesis of polyamides through condensation polymerization. Such polymers could potentially exhibit unique thermal and mechanical properties due to the semi-rigid phenyl ring in the polymer backbone.
Furthermore, the reactive functional groups could be utilized for the surface functionalization of materials. For example, the carboxylic acid could be used to anchor the molecule to a metal oxide surface, leaving the aminomethyl group exposed for further chemical modification. This could be a strategy for the development of biosensors, where the immobilized molecule acts as a linker to attach biorecognition elements like enzymes or antibodies. However, it is important to note that while theoretically plausible, the application of this compound in materials science is not as extensively documented as its role in medicinal chemistry.
Scaffold for Drug Discovery Lead Compound Generation (Pre-clinical Research and Design)
One of the most significant applications of this compound is its use as a central scaffold in drug discovery and lead compound generation. Its defined stereochemistry and the ability to project substituents in specific spatial orientations make it an ideal starting point for creating libraries of compounds for high-throughput screening. The rigid phenyl ring provides a stable platform, while the attached propanoic acid and aminomethyl groups serve as anchor points for introducing molecular diversity.
Design of Pharmacologically Relevant Analogues
This compound has proven to be a particularly fruitful scaffold for the design of analogues targeting various enzymes. By systematically modifying the amine and carboxylate functionalities, researchers have developed potent and selective inhibitors for several proteases. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. In these analogues, the aminomethyl group is often acylated with moieties that fit into the S1 pocket of thrombin, while the carboxylate group interacts with positively charged residues in the enzyme's active site.
Similarly, this scaffold has been employed to create inhibitors of Factor VIIa, another crucial protein in the coagulation pathway. Analogues have also been designed to target plasma kallikrein, an enzyme involved in inflammation and blood pressure regulation. The versatility of the scaffold allows for the fine-tuning of inhibitor potency and selectivity by varying the substituents on the phenyl ring or the nature of the acyl group on the amine.
Strategies for Modulating Molecular Interactions (e.g., Enzyme Inhibition)
The success of this compound as a scaffold for enzyme inhibitors lies in its ability to effectively mimic the binding of natural substrates or other endogenous ligands. The distance and relative orientation of the amino and carboxyl groups are well-suited to span the active sites of many enzymes.
A common strategy involves the acylation of the aminomethyl group with a group that provides specificity for a particular enzyme. For instance, in the design of thrombin inhibitors, basic groups are often incorporated to interact with the acidic residue at the bottom of the S1 specificity pocket of the enzyme. The propanoic acid moiety can then be positioned to form a salt bridge with a basic residue in a nearby pocket, enhancing the binding affinity.
Furthermore, the phenyl ring itself can be substituted to modulate properties like solubility, cell permeability, and metabolic stability, or to introduce additional interactions with the enzyme surface. This multipronged approach to modifying the scaffold allows for a rational design process to optimize the pharmacological profile of lead compounds. The data from these studies, often presented in tables comparing the inhibitory concentrations of different analogues, guides the structure-activity relationship (SAR) studies crucial for drug development.
| Target Enzyme | Type of Inhibition | Key Structural Modifications |
| Thrombin | Competitive | Acylation of the aminomethyl group with basic moieties to target the S1 pocket. |
| Factor VIIa | Competitive | Introduction of specific side chains to interact with the enzyme's active site. |
| Plasma Kallikrein | Competitive | Modification of the acyl group on the amine to enhance binding affinity and selectivity. |
| Thrombin-activatable fibrinolysis inhibitor (TAFI) | Competitive | Design of analogues that mimic the C-terminal lysine (B10760008) of its natural substrate. |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for producing valuable chemical entities. Future research into the synthesis of 3-[3-(aminomethyl)phenyl]propanoic acid is expected to focus on greener alternatives to classical multi-step procedures which often involve harsh reagents and generate significant waste.
Key research objectives in this area include:
Catalytic C-H Functionalization: Directing the installation of the propanoic acid side chain onto a pre-functionalized m-xylene (B151644) derivative through transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) could significantly shorten the synthetic sequence.
Biocatalysis: The use of engineered enzymes, such as transaminases or carboxylases, could offer highly selective and environmentally friendly routes to the target compound or its key precursors. This approach promises reactions at ambient temperatures and pressures in aqueous media.
Flow Chemistry: Transferring established batch syntheses into continuous flow reactors can enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially improving yields and purity while minimizing solvent usage.
A comparative overview of potential synthetic paradigms is presented below.
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic C-H Functionalization | Reduced step-count, atom economy. | Catalyst selectivity, functional group tolerance. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Enzyme stability, substrate scope, and cost of enzyme production. |
| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Reactor design, catalyst immobilization, and handling of solids. |
Integration of Advanced Computational Approaches for Predictive Design and Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. For this compound, these approaches can be leveraged to predict its properties and guide the synthesis of novel derivatives with tailored functionalities.
Future computational research could focus on:
Conformational Analysis: A thorough understanding of the conformational landscape of the molecule is crucial, as its three-dimensional shape dictates its biological activity. Quantum mechanics (QM) and molecular dynamics (MD) simulations can elucidate the preferred spatial arrangements of the aminomethyl and propanoic acid groups.
Pharmacophore Modeling: Based on the known biological targets of molecules containing this scaffold, computational models can be built to identify the key chemical features responsible for molecular recognition. This allows for the virtual screening of compound libraries to find new potential applications.
ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early-stage assessment of the compound's drug-likeness, guiding the design of analogs with improved pharmacokinetic profiles.
Exploration of Uncharted Biological Target Interactions and Mechanistic Pathways (in vitro)
While this compound is a known building block for certain drugs, its intrinsic biological activity and potential interactions with other targets remain largely unexplored. Future in vitro studies are essential to uncover its full pharmacological potential.
Potential areas for investigation include:
GABA Receptor Modulation: Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, its interaction with various GABA receptor subtypes (GABA-A, GABA-B) should be systematically evaluated using radioligand binding assays and electrophysiological techniques.
Screening Against Novel Targets: Unbiased screening against a broad panel of receptors, enzymes, and ion channels could reveal unexpected biological activities. For instance, its acidic and basic moieties might allow it to interact with amino acid transporters or certain metabolic enzymes.
Mechanistic Studies: Should any significant biological activity be identified, subsequent in vitro studies would be necessary to elucidate the underlying mechanism of action. This could involve enzyme kinetics, cell-based signaling assays, and gene expression analysis.
Design and Synthesis of Multi-Functional Chemical Systems Incorporating the Compound
The bifunctional nature of this compound makes it an ideal scaffold for the construction of more complex, multi-functional chemical systems. This extends beyond simple drug analogs to materials science and probe development.
Emerging research directions include:
PROTACs and Molecular Glues: The aminomethyl group could serve as a ligand for an E3 ligase, while the carboxylic acid could be modified to bind to a protein of interest, creating a Proteolysis-Targeting Chimera (PROTAC) for targeted protein degradation.
Chemical Probes: The molecule can be functionalized with reporter tags such as fluorophores or biotin. The carboxylic acid or amino group provides a convenient handle for such modifications, enabling the resulting probes to be used in cellular imaging or affinity purification studies to identify binding partners.
Polymer and Material Science: The compound can be used as a monomer for the synthesis of novel polyamides or polyesters. The pendant functional groups could imbue the resulting materials with unique properties, such as improved hydrophilicity or the ability to chelate metal ions.
High-Throughput Screening Methodologies for Research Compound Evaluation
To efficiently explore the biological space of this compound and its derivatives, high-throughput screening (HTS) methodologies are paramount. These techniques allow for the rapid evaluation of thousands of compounds against various biological targets.
Future HTS campaigns could be designed to:
Identify Novel Biological Targets: Screening a library of derivatives against diverse cell lines and measuring phenotypic changes (e.g., cell viability, morphology) can provide clues about the compound's mechanism of action and potential therapeutic applications.
Optimize Lead Compounds: Once a lead compound is identified, HTS can be used to screen a focused library of analogs to improve potency, selectivity, and pharmacokinetic properties.
Develop Miniaturized Assays: The development of miniaturized, automated assay formats (e.g., in 384- or 1536-well plates) will be crucial for reducing costs and increasing the throughput of screening campaigns.
The table below outlines potential HTS approaches for evaluating compounds based on this scaffold.
| HTS Approach | Target Class | Principle | Throughput |
| Fluorescence Polarization | Protein-ligand binding | Measures changes in the polarization of fluorescently labeled ligands upon binding to a target protein. | High |
| Cell-Based Reporter Assays | Signal transduction pathways | Genetically engineered cells express a reporter gene (e.g., luciferase) under the control of a specific promoter. | High |
| High-Content Imaging | Cellular phenotypes | Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, etc. | Medium to High |
Q & A
Q. What synthetic routes are effective for producing 3-[3-(Aminomethyl)phenyl]propanoic acid with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-chlorophenylpropanoic acid with methylamine derivatives under basic conditions (e.g., aqueous NaOH or ethanol solvent). Reaction optimization should focus on controlling pH (8–10) and temperature (60–80°C) to minimize byproducts like unreacted amines or hydrolysis products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA mobile phase) ensures >95% purity .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR : NMR should show peaks for the aminomethyl group (δ 2.8–3.2 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet).
- Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H] at m/z 194.1 (calculated for CHNO).
- FTIR : Confirm the presence of carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functional groups .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted logP ~0.9 (via XLOGP3), indicating moderate hydrophilicity.
- Solubility : Highly soluble in polar solvents (e.g., water: ~410 mg/mL at 25°C) but poorly in non-polar solvents.
- Stability : Susceptible to oxidation; store under inert gas (N) at −20°C. Buffered solutions (pH 6–8) enhance shelf life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., enzymes like COX-2). The aminomethyl group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2).
- MD Simulations : GROMACS simulations (CHARMM36 force field) can assess binding stability over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) across multiple labs using standardized protocols (e.g., pre-incubation time: 30 min).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized amines) that may confound activity readings .
Q. How to design in vivo studies to evaluate its pharmacokinetic profile?
- Methodological Answer :
- ADME Profiling :
- Absorption : Measure Caco-2 permeability (P >1 ×10 cm/s indicates good intestinal uptake).
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
- In Vivo PK : Administer 10 mg/kg (IV/oral) in rodents; plasma T typically <2 hours due to rapid renal clearance .
Safety and Compliance
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize with 1M NaOH before incineration (follow EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
